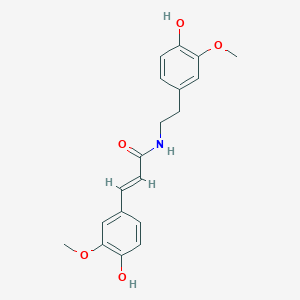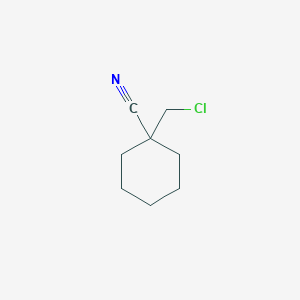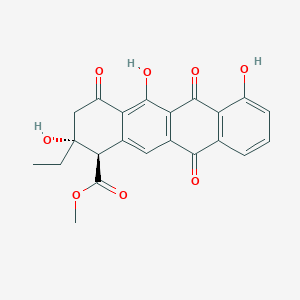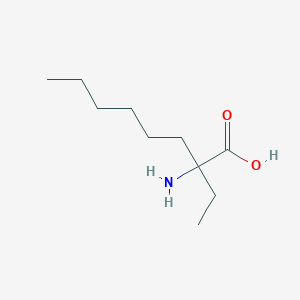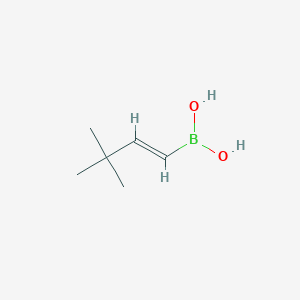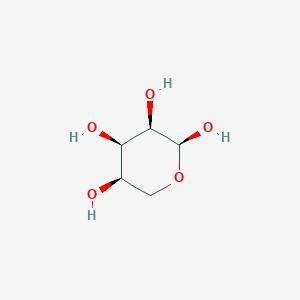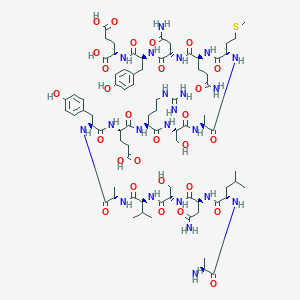
beta-Preprotachykinin (111-126)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Beta-Preprotachykinin (111-126), commonly known as Substance P, is a neuropeptide that belongs to the tachykinin family. It is a neurotransmitter that plays a vital role in the regulation of pain perception, inflammation, and stress response. Substance P is synthesized in the dorsal root ganglia and released by the primary afferent fibers of the peripheral nervous system. It acts on the neurokinin-1 receptor (NK-1R) and is involved in various physiological and pathological processes.
Mecanismo De Acción
Substance P acts on the NK-1R, which is a G protein-coupled receptor (GPCR). The binding of Substance P to the NK-1R activates the G protein, which in turn activates various intracellular signaling pathways. These pathways include the phospholipase C (PLC) pathway, which leads to the activation of protein kinase C (PKC), and the adenylate cyclase (AC) pathway, which leads to the activation of cyclic AMP (cAMP). The activation of these signaling pathways results in the modulation of ion channels, neurotransmitter release, and gene expression.
Biochemical and Physiological Effects:
Substance P has a wide range of biochemical and physiological effects. It is involved in the regulation of pain perception, inflammation, immune function, and stress response. Substance P promotes vasodilation and increases vascular permeability, leading to the recruitment of immune cells to the site of injury. It also stimulates the release of cytokines and chemokines, which further amplify the inflammatory response. Substance P has been shown to modulate the activity of various neurotransmitters, including dopamine, serotonin, and glutamate.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Substance P has several advantages for use in laboratory experiments. It is a well-characterized neuropeptide with a defined mechanism of action. It is also commercially available and can be easily synthesized. However, there are also limitations to using Substance P in laboratory experiments. It is a highly unstable peptide and can be degraded rapidly in vitro. It also has a short half-life in vivo, which can make it difficult to study its long-term effects.
Direcciones Futuras
There are several future directions for research on Substance P. One area of interest is the development of novel therapeutic strategies to target the Substance P signaling pathway. This includes the development of NK-1R antagonists and the modulation of downstream signaling pathways. Another area of interest is the role of Substance P in neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. There is also ongoing research on the role of Substance P in the regulation of immune function and the development of novel immunotherapies. Overall, the study of Substance P is a promising area of research with broad implications for human health and disease.
Métodos De Síntesis
The synthesis of Substance P involves the cleavage of the beta-preprotachykinin gene, which is encoded by the TAC1 gene. The gene is transcribed into a pre-mRNA, which is then spliced to produce the mature mRNA. The mRNA is then translated into the pre-protein, which undergoes post-translational modifications to produce the mature neuropeptide. The synthesis of Substance P is regulated by various factors, including cytokines, growth factors, and hormones.
Aplicaciones Científicas De Investigación
Substance P has been extensively studied for its role in pain perception and inflammation. It is involved in the transmission of pain signals from the periphery to the central nervous system. Substance P has also been implicated in the pathophysiology of various diseases, including depression, anxiety, and neurodegenerative disorders. Scientific research has focused on identifying the mechanisms of action of Substance P and developing therapeutic strategies to target its signaling pathways.
Propiedades
Número CAS |
114547-33-0 |
|---|---|
Nombre del producto |
beta-Preprotachykinin (111-126) |
Fórmula molecular |
C78H120N22O28S |
Peso molecular |
1846 g/mol |
Nombre IUPAC |
(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-carboxybutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-oxopentanoyl]amino]-4-oxobutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C78H120N22O28S/c1-35(2)28-49(93-62(112)37(5)79)69(119)97-53(32-58(82)107)73(123)99-55(34-102)75(125)100-61(36(3)4)76(126)87-39(7)64(114)94-50(29-40-11-15-42(103)16-12-40)70(120)91-46(20-23-59(108)109)66(116)89-44(10-9-26-85-78(83)84)65(115)98-54(33-101)74(124)86-38(6)63(113)88-47(25-27-129-8)68(118)90-45(19-22-56(80)105)67(117)96-52(31-57(81)106)72(122)95-51(30-41-13-17-43(104)18-14-41)71(121)92-48(77(127)128)21-24-60(110)111/h11-18,35-39,44-55,61,101-104H,9-10,19-34,79H2,1-8H3,(H2,80,105)(H2,81,106)(H2,82,107)(H,86,124)(H,87,126)(H,88,113)(H,89,116)(H,90,118)(H,91,120)(H,92,121)(H,93,112)(H,94,114)(H,95,122)(H,96,117)(H,97,119)(H,98,115)(H,99,123)(H,100,125)(H,108,109)(H,110,111)(H,127,128)(H4,83,84,85)/t37-,38-,39-,44-,45-,46-,47-,48-,49-,50-,51-,52-,53-,54-,55-,61-/m0/s1 |
Clave InChI |
MDVAOUMWEGXXRS-UOBWMYBISA-N |
SMILES isomérico |
C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CCC(=O)O)C(=O)O)N |
SMILES |
CC(C)CC(C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CO)C(=O)NC(C)C(=O)NC(CCSC)C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)N)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(C)N |
SMILES canónico |
CC(C)CC(C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CO)C(=O)NC(C)C(=O)NC(CCSC)C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)N)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(C)N |
Otros números CAS |
114547-33-0 |
Secuencia |
ALNSVAYERSAMQNYE |
Sinónimos |
eta-preprotachykinin (111-126) PP-tachykinin (111-126) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-[[[(6S)-2,6-diamino-3-[[(2S)-2-[(2-aminoacetyl)amino]-3-(3-hydroxyphenyl)propanoyl]-methylamino]-8-methylsulfanyl-5-oxooctanoyl]-[(E)-[5-(2,4-dioxo-1,3-diazinan-1-yl)-4-hydroxyoxolan-2-ylidene]methyl]carbamoyl]amino]-3-(3-hydroxyphenyl)propanoic acid](/img/structure/B47357.png)
